![molecular formula C23H24N2O6 B3014622 N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide CAS No. 879568-10-2](/img/structure/B3014622.png)
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide
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Overview
Description
The compound “N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), a chromen-2-one group (a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring), and two methoxy groups (-OCH3) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and a bicyclic system. The presence of the amide group can result in the formation of hydrogen bonds, which could influence its physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the amide group, the methoxy groups, and the chromen-2-one ring in this compound suggest that it might have unique properties. For example, the amide group could form hydrogen bonds, influencing its solubility and boiling point .Scientific Research Applications
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst in the Michael addition of N-heterocycles to chalcones. This methodology was applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Despite moderate yield due to the retro-Michael reaction, both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .
Novel Nitrogen-Containing Heteroarenes
Nitrogen-containing heteroarenes play a crucial role in natural products and biologically active synthetic compounds. Triazole derivatives, with their unique structural characteristics, are particularly interesting. The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one falls into this category. Triazole derivatives have diverse biological effects and can bind with target molecules. In particular, β-azolyl ketones, such as this compound, have potential applications in fungicides, bactericides, and herbicides .
New N-(Tetrahydroquinolin-1-yl) Furancarboxamide
Another intriguing compound synthesized is N-(tetrahydroquinolin-1-yl) furancarboxamide , specifically the diastereoisomer 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone . The two-step strategy involving Povarov cycloaddition and N-furoylation led to an overall yield of 73% .
Novel Aza-Michael Reaction
The aza-Michael reaction is a powerful synthetic tool for accessing β-aminocarbonyl derivatives. It allows the efficient synthesis of bioactive compounds. While the compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one was prepared with moderate yield, this reaction remains an atom-efficient protocol for introducing β-heteroarylated carbonyl moieties .
Unique Structural Features
The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one possesses a distinctive structure, making it a valuable building block for further exploration in drug discovery and materials science. Its stability and ability to form hydrogen bonds contribute to its potential bioactivity .
Mechanism of Action
properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-28-18-8-7-15(13-19(18)29-2)21-22(27)16-5-3-4-6-17(16)31-23(21)24-20(26)14-25-9-11-30-12-10-25/h3-8,13H,9-12,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZAMPNZSGISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)CN4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide |
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